molecular formula C3H2Br2N2O B055451 3-Bromo-5-(bromomethyl)-1,2,4-oxadiazole CAS No. 121562-13-8

3-Bromo-5-(bromomethyl)-1,2,4-oxadiazole

Cat. No.: B055451
CAS No.: 121562-13-8
M. Wt: 241.87 g/mol
InChI Key: TWKMZSDPRBTXPI-UHFFFAOYSA-N
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Description

3-Bromo-5-(bromomethyl)-1,2,4-oxadiazole is a heterocyclic organic compound that contains both bromine and oxadiazole functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(bromomethyl)-1,2,4-oxadiazole typically involves the bromination of 5-(bromomethyl)-1,2,4-oxadiazole. One common method is the reaction of 5-(bromomethyl)-1,2,4-oxadiazole with bromine in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

For large-scale industrial production, the synthesis of this compound can be optimized by using continuous flow reactors. This allows for better control over reaction conditions, improved yields, and reduced production costs. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(bromomethyl)-1,2,4-oxadiazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxadiazole derivatives with different functional groups.

    Reduction Reactions: Reduction of the bromine atoms can lead to the formation of 5-(bromomethyl)-1,2,4-oxadiazole derivatives with different substituents.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions include various substituted oxadiazole derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science.

Scientific Research Applications

3-Bromo-5-(bromomethyl)-1,2,4-oxadiazole has several scientific research applications:

    Medicinal Chemistry: The compound is used as a building block for the synthesis of potential pharmaceutical agents, including antimicrobial, anticancer, and anti-inflammatory drugs.

    Materials Science: It is used in the development of advanced materials such as polymers, liquid crystals, and organic semiconductors.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of various heterocyclic compounds and natural product analogs.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(bromomethyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The bromine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The oxadiazole ring can also interact with various receptors and enzymes, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-5-methyl-1,2,4-oxadiazole
  • 3-Bromo-5-(chloromethyl)-1,2,4-oxadiazole
  • 3-Bromo-5-(iodomethyl)-1,2,4-oxadiazole

Uniqueness

3-Bromo-5-(bromomethyl)-1,2,4-oxadiazole is unique due to the presence of two bromine atoms, which enhance its reactivity and allow for a wide range of chemical modifications

Properties

IUPAC Name

3-bromo-5-(bromomethyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2Br2N2O/c4-1-2-6-3(5)7-8-2/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWKMZSDPRBTXPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=NC(=NO1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2Br2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40616220
Record name 3-Bromo-5-(bromomethyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40616220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.87 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121562-13-8
Record name 3-Bromo-5-(bromomethyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40616220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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